molecular formula C11H11BrF3NO B8163416 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline

5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline

Cat. No.: B8163416
M. Wt: 310.11 g/mol
InChI Key: WOEZQMUYVSNXOA-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethyl group attached to the nitrogen atom, and a trifluoromethoxy group at the 2nd position of the aniline ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline typically involves multiple steps:

    Bromination: The starting material, 2-(trifluoromethoxy)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5th position.

    Cyclopropylmethylation: The brominated intermediate is then subjected to a nucleophilic substitution reaction with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to attach the cyclopropylmethyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst to reduce the bromine or trifluoromethoxy groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated bromine or trifluoromethoxy groups.

    Substitution: Substituted aniline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

    Chemical Reactivity: Its reactivity is influenced by the presence of electron-withdrawing groups (bromine and trifluoromethoxy) and the steric effects of the cyclopropylmethyl group, which can affect its interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(trifluoromethoxy)aniline: Lacks the cyclopropylmethyl group, which may result in different reactivity and biological activity.

    N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline:

    5-Bromo-N-(methyl)-2-(trifluoromethoxy)aniline: Contains a methyl group instead of a cyclopropylmethyl group, leading to differences in steric and electronic effects.

Uniqueness

5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline is unique due to the combination of its bromine, cyclopropylmethyl, and trifluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-8-3-4-10(17-11(13,14)15)9(5-8)16-6-7-1-2-7/h3-5,7,16H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEZQMUYVSNXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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